molecular formula C16H12O6 B600622 3'-O-Methylorobol CAS No. 36190-95-1

3'-O-Methylorobol

Cat. No.: B600622
CAS No.: 36190-95-1
M. Wt: 300.26
InChI Key:
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Description

3’-O-Methylorobol is a type of flavonoid with antioxidant properties . It exhibits moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl free radical scavenging assay .


Molecular Structure Analysis

The molecular formula of 3’-O-Methylorobol is C16H12O6 . It has an average mass of 300.263 Da and a monoisotopic mass of 300.063385 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3’-O-Methylorobol include a density of 1.5±0.1 g/cm3, a boiling point of 574.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 89.2±3.0 kJ/mol and a flash point of 219.4±23.6 °C .

Scientific Research Applications

  • Parkinson's Disease Research : Sharpless et al. (1972) developed a fluorometric method to determine 3-O-methyldopa in plasma, which is relevant in the context of L-dopa therapy for Parkinson's disease. This highlights the importance of similar compounds in medical research and treatment (Sharpless et al., 1972).

  • Medical Imaging : Melega et al. (1990) investigated the peripheral and cerebral metabolism of 6-[18F]fluoro-L-DOPA and [3H]L-DOPA in rats, which is important for understanding brain chemistry in conditions like Parkinson's disease (Melega et al., 1990).

  • Fluorescent Sensor for Aluminum Detection : Ye et al. (2014) synthesized a new chemosensor that shows high selectivity and sensitivity toward Al3+ ions, demonstrating the role of chemical compounds in developing bio-imaging tools (Ye et al., 2014).

  • Aptamer Stability in Serum : Kratschmer & Levy (2017) examined the effect of various chemical modifications on the stability of a control oligonucleotide sequence in serum, highlighting the significance of chemical modifications in therapeutic development (Kratschmer & Levy, 2017).

  • Effect on Sugar Transport in Fat Cells : Vinten et al. (1976) studied 3-O-methylglucose's impact on sugar transport in fat cells, indicating the utility of chemical compounds in understanding metabolic processes (Vinten et al., 1976).

  • Catechol-O-Methyltransferase Activity Detection : Xia et al. (2020) established a method for quantifying COMT activities in biological samples, relevant for understanding metabolic pathways involving catecholamines and catechol estrogens (Xia et al., 2020).

  • Osteoblast Differentiation in Mice : Lee et al. (2009) isolated compounds, including 3′-O-methylorobol, from Eclipta prostrata L. and found that these compounds significantly increased osteoblast differentiation in mice. This suggests potential applications in bone health and treatment of osteoporosis (Lee et al., 2009).

Mechanism of Action

Target of Action

The primary target of 3’-O-Methylorobol is the voltage-gated sodium channel Nav1.7 . This channel is predominantly expressed in peripheral sensory neurons and is responsible for the rising phase of action potentials, thereby mediating nociceptive conduction .

Mode of Action

3’-O-Methylorobol inhibits Na+ currents in Nav1.7-CHO cells and tetrodotoxin-sensitive Na+ currents in mouse dorsal root ganglion (DRG) neurons . It also suppresses the tetrodotoxin-resistant Na+ currents in DRG neurons, though with reduced potency . 3’-O-Methylorobol (10 µM) affects the Nav1.7 by shifting the half-maximal voltage (V1/2) of activation to a depolarizing direction by 6.76 mV, and it shifts the V1/2 of inactivation to a hyperpolarizing direction by 16.79 mV .

Biochemical Pathways

The biochemical pathways affected by 3’-O-Methylorobol are primarily related to the modulation of sodium ion channels, specifically Nav1.7 . By inhibiting these channels, 3’-O-Methylorobol can affect the propagation of action potentials in neurons, which can have downstream effects on neuronal signaling and response to stimuli .

Result of Action

The molecular and cellular effects of 3’-O-Methylorobol’s action primarily involve the inhibition of Nav1.7 sodium channels . This inhibition can suppress the hyperexcitability of sensory neurons, which is beneficial in conditions like inherited paroxysmal itch . The intrathecal administration of 3’-O-Methylorobol significantly attenuates compound 48/80-induced histamine-dependent spontaneous scratching bouts and the expression level of c-fos in the nuclei of spinal dorsal horn neurons .

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFBGWWGXBNJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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